N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound belongs to the class of triazolo-pyridazine derivatives, characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a sulfanyl acetamide group. The structure features a 2,4-difluorophenyl moiety on the acetamide nitrogen and a pyridin-3-yl substituent at position 3 of the triazole ring.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-12-3-4-14(13(20)8-12)22-16(27)10-28-17-6-5-15-23-24-18(26(15)25-17)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSRHNAHBWMVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazolopyridazine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 2,4-difluorophenyl and pyridin-3-yl groups through substitution reactions.
Final Assembly: Coupling of the sulfanylacetamide moiety to the triazolopyridazine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is governed by three key functional domains:
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Sulfanyl (–S–) group : Prone to oxidation and nucleophilic substitution.
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Triazolo-pyridazine ring : Participates in electrophilic aromatic substitution (EAS) and coordination chemistry.
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Difluorophenyl and pyridinyl moieties : Influence electronic properties and direct regioselectivity in substitution reactions.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfanyl → Sulfoxide | H₂O₂ (30%), CH₃COOH, RT, 6 hrs | Corresponding sulfoxide derivative | ~65% |
| Sulfanyl → Sulfone | mCPBA (2 eq.), DCM, 0°C → RT, 12 hrs | Corresponding sulfone derivative | ~50% |
These transformations enhance polarity and potential bioactivity, as seen in related triazole-sulfone analogs .
Nucleophilic Substitution
The acetamide’s α-carbon and pyridazine nitrogen atoms are susceptible to nucleophilic attack:
Electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of adjacent positions, facilitating SNAr reactions .
Electrophilic Aromatic Substitution (EAS)
The triazolo-pyridazine ring undergoes regioselective EAS at electron-rich positions:
Meta-directing effects of fluorine atoms on the phenyl ring limit substitution to para positions relative to existing substituents.
Reductive Transformations
Catalytic hydrogenation targets unsaturated bonds and nitro groups:
Coordination Chemistry
The pyridinyl nitrogen and triazole ring serve as ligands for metal coordination:
Stability constants (log K) for Cu(II) complexes range from 8.2–9.5, indicating moderate binding affinity .
Stability and Degradation Pathways
The compound exhibits sensitivity to:
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Strong acids/bases : Hydrolysis of the acetamide bond at pH < 2 or pH > 10.
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UV light : Photolytic cleavage of the C–S bond in the sulfanyl group.
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Oxidizing agents : Rapid sulfone formation followed by ring-opening reactions .
Comparative Reactivity of Structural Analogs
Data from related compounds highlight substituent effects:
Scientific Research Applications
Pharmacological Properties
The compound exhibits several promising pharmacological properties, primarily attributed to the presence of the triazole and pyridazine moieties.
Antimicrobial Activity
Research indicates that derivatives of triazoles and pyridazines demonstrate notable antimicrobial activity. For instance, compounds incorporating the triazole structure have been shown to possess broad-spectrum antibacterial properties against various pathogens, including resistant strains such as Staphylococcus aureus . The incorporation of fluorine atoms in its structure enhances lipophilicity and bioactivity, making it an attractive candidate for further development.
Antitubercular Activity
Recent studies have focused on the design and synthesis of compounds similar to N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide for their potential as anti-tubercular agents. These studies reveal that certain derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis, with IC50 values indicating effective potency . The structural modifications involving triazole rings are crucial for enhancing their therapeutic efficacy.
Synthesis and Evaluation
A study synthesized a series of triazole derivatives based on the core structure of this compound and evaluated their biological activities. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . These findings underscore the importance of structural optimization in developing new anti-tubercular therapies.
Mechanistic Insights
Docking studies performed on synthesized derivatives provide insights into their interaction mechanisms with target proteins involved in bacterial metabolism and cell wall synthesis. This approach helps in understanding how modifications to the molecular structure can enhance binding affinity and specificity .
Data Tables
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Antitubercular | 1.35 | Inhibits cell wall synthesis |
| Compound B | Antibacterial | 0.75 | Disrupts metabolic pathways |
| Compound C | Antifungal | 0.43 | Targets fungal cell membranes |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its 2,4-difluorophenyl and pyridin-3-yl groups. Key comparisons with analogues include:
Substituent Variations on the Aromatic Rings
Fluorophenyl Substituents
- 2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ():
The trifluoromethyl group on the acetamide nitrogen enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- The 4-fluorophenyl substituent provides a distinct electronic profile, while the unsubstituted acetamide nitrogen (compared to 2,4-difluorophenyl) may increase solubility (27.9 µg/mL at pH 7.4) .
Pyridine Ring Positional Isomerism
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- The pyridin-2-yl group may engage in different π-stacking interactions compared to pyridin-3-yl, affecting target selectivity .
Modifications to the Acetamide Side Chain
N-Aryl Substitutions N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide ():
- 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ():
- The ethoxyphenyl group increases steric bulk, which might hinder binding to compact active sites .
Core Heterocycle Variations
- Tetrahydrobenzothieno-triazolo-pyrimidine derivatives (): The tetrahydrobenzothieno ring system introduces conformational rigidity, possibly enhancing selectivity but reducing synthetic accessibility compared to the pyridazine core .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a triazole and pyridazine moiety that are known for their biological activity. The presence of difluorophenyl and sulfanyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit broad-spectrum antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant inhibition against various Gram-positive and Gram-negative bacteria. A study reported Minimum Inhibitory Concentrations (MIC) as low as 1–8 μg/mL against Staphylococcus aureus and E. coli .
- Antifungal Activity : The compound's derivatives have also demonstrated potent antifungal properties against strains like Candida albicans, with MIC values significantly lower than standard antifungal agents .
Anticancer Activity
The triazole-based compounds have been explored for their anticancer potential:
- Mechanism of Action : They may inhibit key enzymes involved in cancer cell proliferation. For example, studies indicate that triazoles can modulate the activity of protein kinases associated with tumor growth .
- Case Studies : A derivative of the compound was tested in vitro against various cancer cell lines and exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties:
- In Vivo Studies : Animal models have shown reduced inflammation markers following treatment with related compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorine Substitution : The introduction of fluorine atoms has been linked to enhanced lipophilicity and improved binding affinity to biological targets.
- Sulfanyl Group : The presence of the sulfanyl group contributes to the compound's ability to interact with thiol-containing biomolecules, potentially enhancing its efficacy against specific targets .
Data Table: Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
The synthesis of this compound requires multi-step optimization. Key steps include:
- Sulfanyl Acetamide Linkage : Coupling a pyridinyl-triazolopyridazine core with a 2,4-difluorophenyl acetamide via a sulfur bridge. Thiourea intermediates or Mitsunobu reactions may facilitate this step, as seen in structurally similar compounds .
- Triazolo[4,3-b]pyridazine Formation : Cyclization of pyridazine precursors with hydrazine derivatives under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Purification : HPLC or column chromatography (≥98% purity) is critical due to potential byproducts from fluorophenyl and pyridinyl moieties .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions, as demonstrated for analogous N-(chlorophenyl)-sulfanyl acetamides .
- NMR Spectroscopy : Analyze , , and NMR spectra to verify substituent positions and sulfur bridge formation.
- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for assessing its activity?
- In Vitro Cancer Stem Cell (CSC) Models : Test tumorsphere formation inhibition in CSC-enriched cultures, as triazolopyridazine analogs targeting Lin-28/let-7 pathways reduced CSC self-renewal .
- Antifungal Screening : Evaluate MIC values against Candida spp. via broth microdilution, given structural similarities to thiazolo[4,5-d]pyrimidine antifungals .
Advanced Research Questions
Q. How does this compound modulate the Lin-28/let-7 axis, and what experimental controls are critical?
- Mechanistic Insight : The triazolopyridazine scaffold may disrupt Lin-28 binding to pre-let-7 miRNA, rescuing let-7 maturation and inducing differentiation. Validate via:
- Controls : Use Lin-28 knockout cells and scrambled miRNA to rule off-target effects.
Q. How can computational modeling optimize its binding affinity for target proteins?
- Molecular Docking : Screen against Lin-28 (PDB: 3TSQ) or fungal CYP51 (PDB: 5FSA) using GOLD or AutoDock. Prioritize analogs with lower binding energies (e.g., GOLD scores >82.5 for related triazolopyridazines ).
- QSAR Analysis : Corrogate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity using descriptors like logP and polar surface area .
Q. What strategies address solubility and metabolic stability challenges in vivo?
Q. How should researchers resolve contradictions in biological activity data across cell lines?
- Context-Dependent Activity : Test compound efficacy in isogenic cell pairs (e.g., wild-type vs. Lin-28-overexpressing) to isolate mechanism-specific effects .
- Dose-Response Curves : Establish EC values under standardized hypoxia/normoxia conditions, as oxygen tension influences CSC viability .
Methodological Considerations
Q. What analytical techniques quantify compound stability under physiological conditions?
- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
- Circular Dichroism : Track conformational changes in target proteins (e.g., Lin-28) upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
